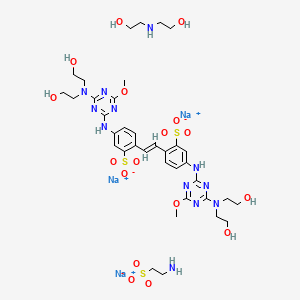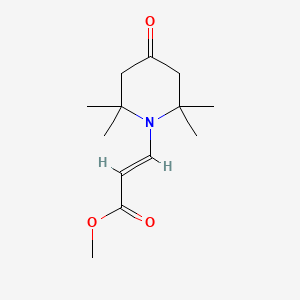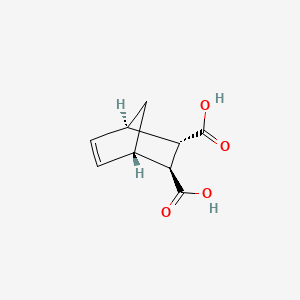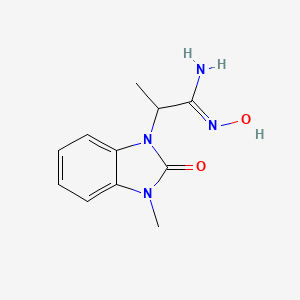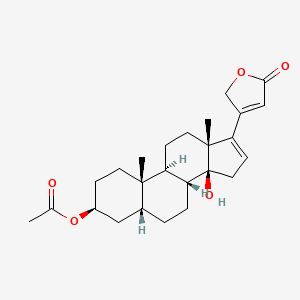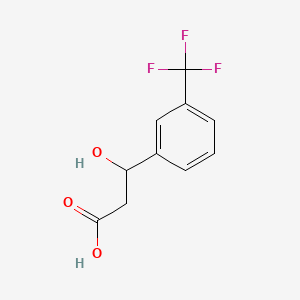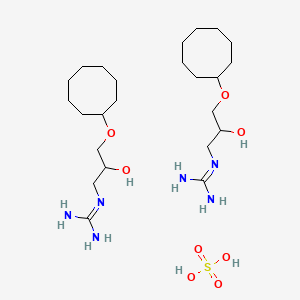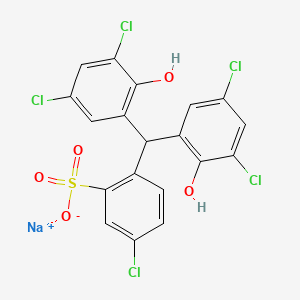
Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-o-toluenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-o-toluenesulfonate is a complex organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of multiple chloro and hydroxy groups attached to a phenyl ring, along with a sulfonate group. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-o-toluenesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorotoluene and 3,5-dichlorophenol.
Chlorination: The chlorination of 4-chlorotoluene is carried out using chlorine gas in the presence of a catalyst to introduce additional chloro groups.
Hydroxylation: The hydroxylation of the chlorinated product is achieved using a suitable oxidizing agent to introduce hydroxy groups.
Sulfonation: The final step involves the sulfonation of the hydroxylated product using sulfur trioxide or chlorosulfonic acid to form the sulfonate group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-o-toluenesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, alkoxides.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydrocarbons.
Substitution: Amino or alkoxy derivatives.
Aplicaciones Científicas De Investigación
Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-o-toluenesulfonate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-o-toluenesulfonate involves its interaction with molecular targets, such as enzymes or receptors. The presence of chloro and hydroxy groups allows it to form specific interactions, leading to its biological or chemical effects. The sulfonate group enhances its solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-o-toluenesulfonate: Unique due to its specific substitution pattern and functional groups.
Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-m-toluenesulfonate: Similar structure but different position of the sulfonate group.
Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-p-toluenesulfonate: Similar structure but different position of the sulfonate group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
4430-22-2 |
|---|---|
Fórmula molecular |
C19H10Cl5NaO5S |
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
sodium;2-[bis(3,5-dichloro-2-hydroxyphenyl)methyl]-5-chlorobenzenesulfonate |
InChI |
InChI=1S/C19H11Cl5O5S.Na/c20-8-1-2-11(16(7-8)30(27,28)29)17(12-3-9(21)5-14(23)18(12)25)13-4-10(22)6-15(24)19(13)26;/h1-7,17,25-26H,(H,27,28,29);/q;+1/p-1 |
Clave InChI |
WXWXUGZVOSQSQL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1Cl)S(=O)(=O)[O-])C(C2=C(C(=CC(=C2)Cl)Cl)O)C3=C(C(=CC(=C3)Cl)Cl)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S)-5-ethyl-5-hydroxy-14-methyl-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12775573.png)
